1-Methyl-4-nitro-1H-pyrazol-5-amine CAS 19868-85-0 properties
1-Methyl-4-nitro-1H-pyrazol-5-amine CAS 19868-85-0 properties
An In-Depth Technical Guide to 1-Methyl-4-nitro-1H-pyrazol-5-amine (CAS 19868-85-0): Properties, Synthesis, and Applications
Executive Summary
1-Methyl-4-nitro-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole core, a foundational structure in numerous biologically active molecules.[1][2] The presence of three key functional groups—a methyl group at the N1 position, a nitro group at C4, and an amine group at C5—makes it a highly versatile and valuable building block in synthetic chemistry. Its structural motifs are prevalent in compounds developed for pharmaceutical and agrochemical applications, particularly as scaffolds for kinase inhibitors and antimicrobial agents.[1][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, proposing a logical synthetic pathway with mechanistic insights, outlining expected spectral characteristics for structural confirmation, and discussing its applications and safety protocols.
Chemical Identity and Physicochemical Properties
The unique arrangement of functional groups on the pyrazole ring dictates the chemical reactivity and potential applications of 1-Methyl-4-nitro-1H-pyrazol-5-amine. The electron-withdrawing nitro group significantly influences the electron density of the ring and the basicity of the adjacent amino group, making it a key site for further chemical modification.
Caption: Proposed workflow for the synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine.
Experimental Protocol (Generalized)
Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbonitrile-5-amine
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To a solution of 2-cyano-3-ethoxyacrylonitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
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The resulting crude product can often be precipitated by adding cold water, filtered, and washed to yield the intermediate.
Step 2: Synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine
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Carefully add the intermediate from Step 1 to concentrated sulfuric acid at 0 °C with stirring.
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Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the internal temperature does not exceed 5 °C.
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Stir the mixture at this temperature for 1-2 hours.
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Pour the reaction mixture slowly onto crushed ice, leading to the precipitation of the crude product.
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Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
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Purify the crude product via recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography.
Structural Elucidation and Spectral Data
Confirming the identity and purity of the synthesized compound is critical. While specific spectra for this exact molecule are not widely published, its expected characteristics can be predicted based on its functional groups and related structures. [4][5]
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¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons (δ ≈ 3.5-4.0 ppm), a singlet for the C3-H proton on the pyrazole ring (δ ≈ 7.5-8.5 ppm), and a broad singlet for the two amine protons (NH₂) which may vary in chemical shift depending on the solvent and concentration.
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¹³C NMR: Distinct signals for the four carbon atoms are expected: the N-methyl carbon, two sp² carbons of the pyrazole ring, and the sp² carbon bearing the nitro group.
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Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the functional groups:
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N-H stretching: Two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching of the primary amine).
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C-H stretching: Around 2900-3000 cm⁻¹ for the methyl group.
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C=C/C=N stretching: In the 1500-1650 cm⁻¹ range, characteristic of the pyrazole ring.
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N-O stretching (nitro group): Strong, distinct bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric). [4]* Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 142.12, corresponding to the molecular weight of the compound.
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Applications in Drug Discovery and Agrochemicals
The 5-aminopyrazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. [6][7]
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Pharmaceutical Intermediate: 1-Methyl-4-nitro-1H-pyrazol-5-amine serves as a versatile intermediate for constructing more complex molecules. [7]The amino group can be acylated, alkylated, or used in cyclization reactions, while the nitro group can be reduced to an amine, providing another handle for modification. This dual functionality allows for the rapid generation of compound libraries for high-throughput screening. [1]* Kinase Inhibitors: Many small-molecule kinase inhibitors, used in oncology and for treating inflammatory diseases, incorporate a pyrazole core. [1][8]The structure of this compound provides a rigid scaffold from which substituents can be oriented to interact with the ATP-binding pocket of kinases.
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Antimicrobial Agents: Recent research has demonstrated that derivatives of 1-methyl-1H-pyrazol-5-amine exhibit potent antifungal and antibacterial activity. [3]One study found that a derivative was highly effective against Valsa mali, a pathogenic fungus affecting apple trees, by inducing oxidative damage. [3]Another derivative showed significant activity against the bacterium Pseudomonas syringae. [3]These findings highlight the potential of this scaffold in developing new antimicrobial agents for both medicine and agriculture.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 19868-85-0 is not readily available, data from structurally similar nitro-amino aromatic compounds and pyrazole derivatives should be used to guide handling procedures. [9][10][11]
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Hazard Identification: The compound is anticipated to be harmful if swallowed, cause skin irritation, and lead to serious eye irritation. [11][12]Inhalation of dust may cause respiratory tract irritation. [10]* Recommended Handling Procedures:
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Use only in a well-ventilated area, preferably within a chemical fume hood. [9] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [11][13] * Avoid generating dust. [13] * Wash hands thoroughly after handling. [14]* Storage Recommendations:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place. [9] * For long-term stability, storage in a freezer is recommended. [9] * Keep away from strong oxidizing agents.
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Conclusion
1-Methyl-4-nitro-1H-pyrazol-5-amine is a strategically important chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its synthesis is achievable through established chemical principles, and its rich functionality provides a robust platform for developing novel bioactive compounds. The demonstrated antimicrobial activity of its derivatives underscores the value of this scaffold for addressing challenges in human health and crop protection. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards.
References
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